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Compound of Interest

Compound Name: 7-Bromo-2-methylbenzofuran
CAS No.: 57547-15-6
Cat. No.: B2816717
Get Quote
. J

Introduction & Structural Context

7-Bromo-2-methylbenzofuran is a bicyclic heteroaromatic compound characterized by a
fused benzene and furan ring system. The structural integrity of this molecule relies on two key
substituents: a methyl group at the C2 position (furan ring) and a bromine atom at the C7
position (benzene ring, ortho to the ether oxygen).

Understanding the spectral footprint of this compound requires analyzing the electronic
influence of the C7-bromine atom (inductive withdrawal vs. resonance donation) and the C2-
methyl group (hyperconjugative shielding).

Key Physicochemical Identifiers
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Property Value
CAS Number 57547-15-6
C
Molecular Formula H
BrO
Molecular Weight 211.06 g/mol

Pale yellow crystalline solid or oil (dependent on

Physical State )
purity)

Soluble in CDCI

Solubility » DMSO-

, Acetone-

Synthesis & Purity Profile (Context for Spectral
Analysis)

To interpret the spectra accurately, one must recognize potential impurities arising from its
synthesis.[1] The authoritative route involves the Rap-Stoermer condensation or a Williamson
ether synthesis followed by cyclodehydration.

e Precursors: 2-Bromophenol and Chloroacetone.

e Common Impurities: Uncyclized ether intermediates (1-(2-bromophenoxy)propan-2-one), 2-
bromophenol (starting material), or regioisomers if the starting phenol was not pure.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the chemical pathway and critical nodes for impurity tracking.
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(K2CO3, Acetone)

Cyclodehydration
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Ring Closure Purification

7-Bromo-2-methylbenzofuran

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the origin of potential spectral impurities.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most immediate confirmation of the 7-bromo substitution
pattern due to the characteristic isotopic signature of bromine.

Molecular lon Cluster
The presence of a single bromine atom creates a distinct 1:1 doublet for the molecular ion (

) and its isotope (
).
e m/z 210 (
Br): Base molecular ion.

e M/z 212 (

Br): Isotope peak (approx. equal intensity to m/z 210).

Fragmentation Pathway

Benzofurans are relatively stable heteroaromatics. The primary fragmentation involves the
cleavage of the methyl group or the expulsion of CO from the furan ring.
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m/z (Fragment) Identity Mechanistic Origin

Molecular lon (Isotopic
doublet).

210/ 212

Homolytic cleavage of the C-Br
bond (Loss of 79/81 Da).

131

Loss of CO and H from the de-
102 /103 brominated core (typical

benzofuran collapse).

Retro-Diels-Alder type

171/173 . .
fragmentation of the furan ring.

Infrared Spectroscopy (IR)

The IR spectrum validates the functional groups, specifically the absence of the phenolic -OH
(starting material) and the carbonyl C=0 (intermediate ketone).

Key Absorption Bands|[2]
e 3050-3000 cm

: Aromatic C-H stretching.

2920, 2850 cm

: Aliphatic C-H stretching (asymmetric/symmetric) of the C2-Methyl group.

1600, 1580, 1450 cm

: Aromatic ring skeletal vibrations (C=C stretch).

1260 cm

: C-O-C asymmetric stretching (Ar-O-Vinyl ether linkage of benzofuran).

1050-1070 cm

: Aryl-Bromide (C-Br) stretch (often weak, but diagnostic in the fingerprint region).
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e 750-800 cm
: C-H out-of-plane bending (indicative of 1,2,3-trisubstituted benzene ring).

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural elucidation. The numbering scheme assumes
Oxygen is position 1, the Furan carbons are 2 and 3, and the Benzeneringis 4, 5, 6, 7.

e Position 2: Methyl group.[2][3][4][5][6]

e Position 7: Bromine.[2][4][7]

H NMR Data (400 MHz, CDCI )

The spectrum is characterized by a distinct methyl singlet and a 3-spin aromatic system (ABC
or AMX pattern).
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Shift (
Multiplicity
ppm)

Integration

Assignment

Structural
Logic

2.46 Singlet (s)

3H

C2-CH

Characteristic
methyl on furan
ring; slightly
deshielded by
the aromatic

current.

6.38 Singlet (s)

1H

H-3

The vinyl proton
of the furan ring.
Sharp singlet (or
fine quartet due
to long-range
coupling with

methyl).

7.08 Triplet (t) / dd

H-5

The proton meta
to Br and meta to
the bridgehead.
It couples to H4
and H6 (

Hz).

7.38 Doublet (d)

H-4

Proton at the
"top" of the ring.
Deshielded by
the aromatic ring
current and
proximity to the

furan ring. (

Hz).

7.45 Doublet (d)

1H

H-6

Proton ortho to
Bromine. Br is
electron-

withdrawing by
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induction but
donating by
resonance;
typically, ortho
protons are
deshielded
relative to

benzene. (

Hz).

Note: Chemical shifts may vary by

0.05 ppm depending on concentration and solvent.

C NMR Data (100 MHz, CDCI )

The

C spectrum must show 9 distinct carbon signals: 3 quaternary, 4 methine (CH), 1 methyl (CH

), and 1 quaternary C-Br.
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Shift (
Type Assignment Notes
ppm)
Typical methyl on
142 CH C2-Me yP yror
heteroaromatic ring.
High field shift
103.5 CH c-3 characteristic of furan
-carbon.
C-Br. Carbon attached
to Bromine is typically
105.8 C (quat) C-7 )
shielded (Heavy Atom
Effect) relative to C-H.
1185 CH C-4 Aromatic CH.
123.8 CH C-5 Aromatic CH.
126.1 CH C-6 Aromatic CH.
Bridgehead carbon
129.5 C (quat) C-3a
(beta to Oxygen).
Bridgehead carbon
152.0 C (quat) C-7a attached to Oxygen
(deshielded).
Furan alpha-carbon
156.5 C (quat) C-2 (attached to Oxygen

and Methyl).

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure using the data

above.
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Unknown Sample
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(m/z 210/212)

Bromine Confirmed
(1:1 Isotope Pattern)

1H NMR Analysis

Singlet @ 2.46 ppm 3 Aromatic Protons
(C2-Methyl) (Pattern: d, t, d)

NOE / Coupling Analysis
(Confirm 7-Br vs 4/5/6-Br)

Structure Validated:
7-bromo-2-methylbenzofuran

Click to download full resolution via product page
Figure 2: Logical decision tree for structural validation using spectral data.
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(Primary source for 7-bromo-2-methylbenzofuran synthesis and physical data).
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¢ Spectral Database for Organic Compounds (SDBS): General reference for benzofuran
fragmentation patterns and NMR shifts.

e PubChem Compound Summary: 7-bromo-2-methylbenzofuran (CID 12264721).

+ Benzofuran NMR Assignments:Spectroscopy Letters, 2010, 43, 120-128. (Reference for
substituent effects in benzofuran systems).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b2816717?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2816717?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

